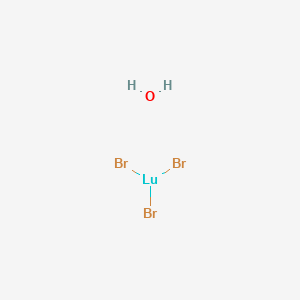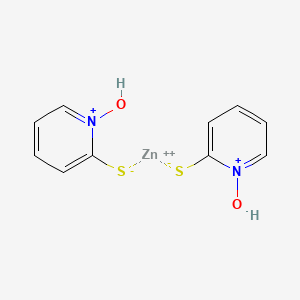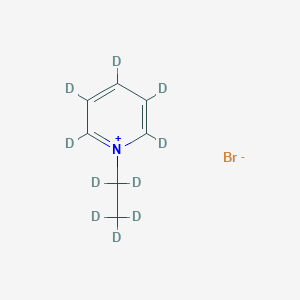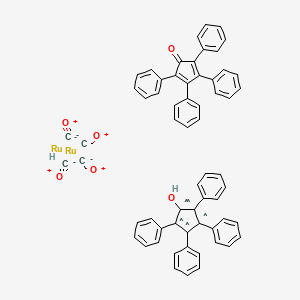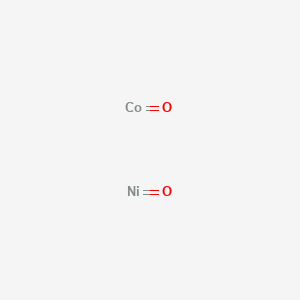
Strontiumoxalat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium oxalate, also known as strontium ethanedioate, is an inorganic compound with the chemical formula SrC₂O₄. It typically appears as a white crystalline powder and is insoluble in water. Strontium oxalate can exist in both hydrated and anhydrous forms. This compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition .
Métodos De Preparación
Strontium oxalate can be synthesized through various methods. One common laboratory method involves the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction proceeds as follows:
SrCl2+H2C2O4→SrC2O4+2HCl
The resulting strontium oxalate precipitates out of the solution and can be collected by filtration and dried. Industrially, strontium oxalate can be produced by reacting strontium carbonate (SrCO₃) with oxalic acid under controlled conditions .
Análisis De Reacciones Químicas
Strontium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions. When heated, strontium oxalate decomposes to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):
SrC2O4→SrO+CO2+CO
This decomposition reaction is particularly useful in pyrotechnics for producing red flames. Strontium oxalate is also insoluble in acetic acid but soluble in mineral acids such as hydrochloric acid (HCl), where it forms strontium ions (Sr²⁺) and oxalic acid (H₂C₂O₄) .
Aplicaciones Científicas De Investigación
Strontium oxalate has various applications in scientific research and industry. In chemistry, it is used as a precursor for the synthesis of other strontium compounds. In biology and medicine, strontium-based compounds, including strontium oxalate, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium. Strontium oxalate is also used in environmental science for the removal of toxic contaminants from industrial wastewater .
Mecanismo De Acción
The mechanism of action of strontium oxalate in biological systems is primarily related to its ability to mimic calcium. Strontium ions can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating conditions like osteoporosis. The molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), where strontium ions enhance bone deposition and inhibit bone resorption .
Comparación Con Compuestos Similares
Strontium oxalate is similar to other alkaline earth metal oxalates, such as calcium oxalate (CaC₂O₄) and barium oxalate (BaC₂O₄). These compounds share similar chemical properties, such as low solubility in water and the ability to form precipitates with oxalic acid. strontium oxalate is unique in its application in pyrotechnics due to its ability to produce a red flame upon decomposition. Other similar compounds include magnesium oxalate (MgC₂O₄) and potassium oxalate (K₂C₂O₄) .
Propiedades
Fórmula molecular |
C2O4Sr |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
strontium;oxalate |
InChI |
InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Clave InChI |
KQAGKTURZUKUCH-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


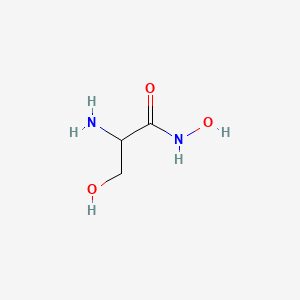
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)



